molecular formula C9H11B B3188511 1-(Bromomethyl)-3-ethylbenzene CAS No. 216658-62-7

1-(Bromomethyl)-3-ethylbenzene

Cat. No.: B3188511
CAS No.: 216658-62-7
M. Wt: 199.09 g/mol
InChI Key: HNUZAFPGSNEQDM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group (-CH2Br) and an ethyl group (-C2H5) at the 1 and 3 positions, respectively

Scientific Research Applications

1-(Bromomethyl)-3-ethylbenzene has several applications in scientific research:

Safety and Hazards

1-(Bromomethyl)-3-ethylbenzene may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The potential future directions for 1-(Bromomethyl)-3-ethylbenzene research include further investigation into its biochemical and physiological effects, as well as its potential applications in organic synthesis, peptide synthesis, and polymer synthesis. Macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . This suggests that this compound could potentially be used in the development of novel macrocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethylbenzyl alcohol using hydrobromic acid (HBr) and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.

Another method involves the bromomethylation of 3-ethylbenzene using paraformaldehyde and hydrobromic acid in the presence of a catalyst. This reaction is efficient and produces high yields of this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The process involves the bromination of 3-ethylbenzyl alcohol or direct bromomethylation of 3-ethylbenzene, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) under reflux conditions.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-ethylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions, where the bromine atom is abstracted, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-ethylbenzene: Similar structure but with the ethyl group at the 4 position.

    1-(Chloromethyl)-3-ethylbenzene: Chlorine instead of bromine in the methyl group.

    1-(Bromomethyl)-3-methylbenzene: Methyl group instead of ethyl group at the 3 position.

Uniqueness

1-(Bromomethyl)-3-ethylbenzene is unique due to the specific positioning of the bromomethyl and ethyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of the bromomethyl group makes it a versatile intermediate for various synthetic applications, while the ethyl group provides steric and electronic effects that can alter reaction pathways and product distributions .

Properties

IUPAC Name

1-(bromomethyl)-3-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZAFPGSNEQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216658-62-7
Record name 1-(bromomethyl)-3-ethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosphorous tribromide (5.3 ml) was added to a solution of the product from step (i) (7.6 g) in benzene (150 ml) at 0° C. After 3 hours, water (40 ml) was added and the mixture warmed to room temperature and extracted with ethyl acetate. The organic phase was dried (MgSO4) and evaporated. Purified by chromatography eluting with 2% ethyl acetate in isohexane. Yield 8.0 g.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromine (0.21 mL, 4.08 mmol) was added dropwise to a solution of triphenylphosphine (1.08 g, 4.12 mmol) and imidazole (280 mg, 4.11 mmol) in CH2Cl2 (13.5 mL) at 0° C. The mixture was allowed to warm to room temperature and then a solution of (3-ethylphenyl)methanol (˜3.05 mmol) in CH2Cl2 (3.5 mL) was added. After 1 h, the mixture was diluted with hexanes and filtered through celite, washing with excess hexanes. The filtrate was concentrated in vacuo. Purification of the crude residue by chromatography on silica gel (hexanes→10% EtOAc/hexanes, gradient) afforded 530 mg (87% over two steps) of 1-(bromomethyl)-3-ethylbenzene.
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
3.05 mmol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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